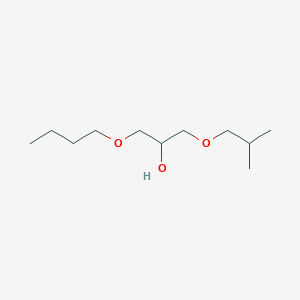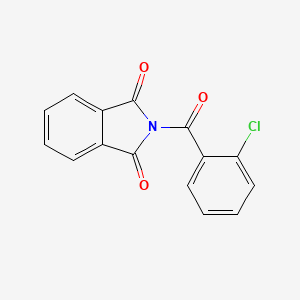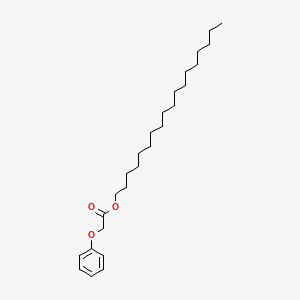![molecular formula C24H34N2O B14313725 (E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene CAS No. 115933-68-1](/img/structure/B14313725.png)
(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound features a dodecyloxy group attached to one of the phenyl rings, which imparts unique properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenol derivative, such as 4-(dodecyloxy)phenol, under basic conditions to form the azobenzene compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group (N=N) can yield hydrazo compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydrazo compounds
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in the study of molecular switches and sensors.
Biology: Employed in the development of light-controlled biomolecules for studying cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of (E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene involves the trans-cis isomerization of the azo group upon exposure to light. This photoisomerization can induce conformational changes in the molecule, affecting its interaction with molecular targets. In biological systems, this property is exploited to control the activity of proteins and other biomolecules in a light-dependent manner.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-[4-(Decyloxy)phenyl]-2-phenyldiazene
- (E)-1-[4-(Octyloxy)phenyl]-2-phenyldiazene
- (E)-1-[4-(Hexyloxy)phenyl]-2-phenyldiazene
Uniqueness
(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene is unique due to the presence of the dodecyloxy group, which enhances its hydrophobicity and stability. This makes it particularly suitable for applications in non-polar environments and in the development of materials with specific hydrophobic properties.
Propiedades
Número CAS |
115933-68-1 |
|---|---|
Fórmula molecular |
C24H34N2O |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
(4-dodecoxyphenyl)-phenyldiazene |
InChI |
InChI=1S/C24H34N2O/c1-2-3-4-5-6-7-8-9-10-14-21-27-24-19-17-23(18-20-24)26-25-22-15-12-11-13-16-22/h11-13,15-20H,2-10,14,21H2,1H3 |
Clave InChI |
IUONPRKBEVCRLF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
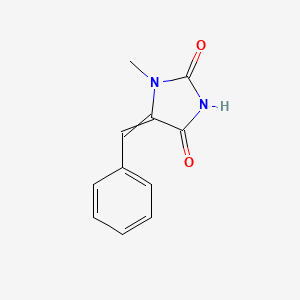
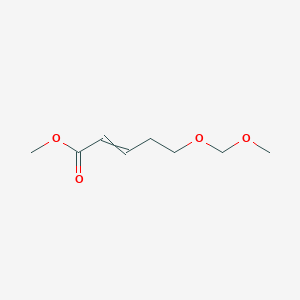
![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
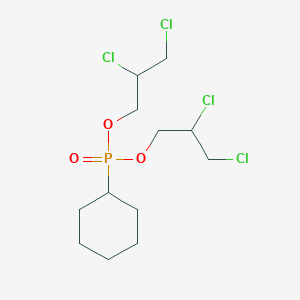
![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
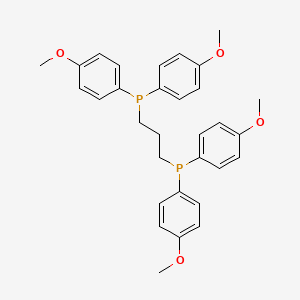
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)
![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)
